4-Bromo-2-fluoro-6-methylphenol
Overview
Description
4-Bromo-2-fluoro-6-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-fluoro-6-methylphenol typically involves a two-step process:
Diazotization Hydrolysis Reaction: This step involves the diazotization and hydrolysis of 2-methyl-4-fluoroaniline to produce 2-methyl-4-fluorophenol.
Bromination Reaction: The 2-methyl-4-fluorophenol is then subjected to a bromination reaction to yield this compound.
Industrial Production Methods: In industrial settings, the process is optimized to be more environmentally friendly. For instance, nitrosyl sulfuric acid is used as an acylation reagent, and the waste acid obtained after diazotization hydrolysis does not contain salt, making it easier to treat .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) can be used as brominating agents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be synthesized.
Oxidation Products: Quinones and other oxidized forms of the compound.
Reduction Products: Hydroquinones and other reduced forms.
Scientific Research Applications
4-Bromo-2-fluoro-6-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-methylphenol involves its interaction with various molecular targets:
Molecular Targets: The phenolic group can interact with enzymes and proteins, affecting their function.
Pathways Involved: The compound can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the context
Comparison with Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the bromine atom.
2-Bromo-4-fluoro-6-nitrophenol: Contains a nitro group instead of a methyl group.
2,4-Dibromophenol: Contains an additional bromine atom.
Uniqueness: 4-Bromo-2-fluoro-6-methylphenol is unique due to the specific combination of bromine, fluorine, and methyl groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQJUBRMJNLREH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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